(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride
Overview
Description
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O and a molecular weight of 242.63 g/mol . This compound is notable for its trifluoroethoxy group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride typically involves the introduction of the trifluoroethoxy group to the pyridine ring followed by the formation of the methanamine group. The synthetic routes often include:
Nucleophilic Substitution: The trifluoroethoxy group is introduced via nucleophilic substitution reactions.
Reductive Amination: The methanamine group is formed through reductive amination of the corresponding aldehyde or ketone precursor.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies due to its unique chemical properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: Shares the trifluoroethoxy group but lacks the methanamine group.
Other fluorinated pyridines: These compounds have similar structural features but differ in the position or type of fluorinated groups.
The uniqueness of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7;/h1-2,4H,3,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQHHKBSBCJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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